BAM (8-22)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

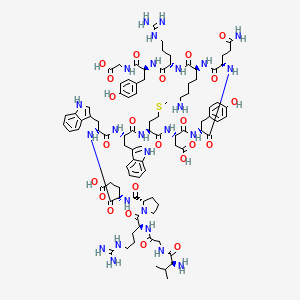

BAM (8-22), también conocido como Medula Adrenal Bovina 8-22, es un fragmento peptídico derivado de la proencefalina A. Es un potente activador de los receptores acoplados a proteínas G relacionados con Mas (Mrgprs), específicamente MrgprC11 y hMrgprX1. Este compuesto es conocido por inducir el comportamiento de rascado en ratones de forma dependiente de Mrgpr .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

BAM (8-22) se sintetiza típicamente utilizando síntesis de péptidos en fase sólida (SPPS). Este método implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye pasos de desprotección y acoplamiento, que se repiten hasta que se obtiene la secuencia peptídica deseada. El producto final se escinde entonces de la resina y se purifica utilizando cromatografía líquida de alto rendimiento (HPLC) .

Métodos de Producción Industrial

La producción industrial de BAM (8-22) sigue principios similares a la síntesis de laboratorio pero a mayor escala. A menudo se utilizan sintetizadores de péptidos automatizados para aumentar la eficiencia y la coherencia. El proceso de purificación también se amplía, utilizando sistemas HPLC preparativos para garantizar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

BAM (8-22) experimenta principalmente reacciones de formación y escisión de enlaces peptídicos. No suele participar en reacciones de oxidación, reducción o sustitución debido a su naturaleza peptídica .

Reactivos y Condiciones Comunes

Reactivos de Acoplamiento: N,N’-Diisopropilcarbodiimida (DIC), O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluorofosfato (HBTU)

Reactivos de Desprotección: Ácido trifluoroacético (TFA)

Reactivos de Escisión: TFA, a menudo con captadores como agua, triisopropilsilano (TIS) y etanoditiol (EDT).

Productos Mayores

El producto principal de la síntesis es el propio péptido BAM (8-22). Los productos secundarios pueden incluir péptidos truncados o mal plegados, que normalmente se eliminan durante el proceso de purificación .

Aplicaciones Científicas De Investigación

Role in Cholestatic Pruritus

A pivotal study demonstrated that BAM (8-22) significantly enhances scratching behavior in a mouse model of cholestasis. In this model, mice subjected to bile duct ligation exhibited increased expression of MRGPRX1 and heightened sensitivity to BAM (8-22) treatment. The study revealed that BAM (8-22) administration resulted in a marked increase in intracellular calcium levels within dorsal root ganglia neurons, suggesting a direct role in mediating pruritic sensations under cholestatic conditions .

Key Findings:

- Increased MRGPRX1 expression in dorsal root ganglia neurons.

- Enhanced scratching behavior following BAM (8-22) injection.

- Significant elevation of intracellular calcium levels upon treatment.

Pain Modulation

BAM (8-22) has also been investigated for its analgesic properties, particularly in the context of bone cancer pain. Research indicates that this compound can attenuate pain responses in murine models, suggesting potential applications in pain management therapies .

Key Findings:

- Reduction in pain responses observed in bone cancer models.

- Potential therapeutic implications for managing chronic pain conditions.

Non-Histaminergic Itch Model

A recent study developed a human experimental model to evaluate non-histaminergic itch using BAM (8-22). Twenty-two healthy subjects were subjected to skin prick tests with varying concentrations of BAM (8-22). Results indicated that higher concentrations led to increased itch sensations, supporting the compound's role as a pruritogen independent of histamine pathways .

| Concentration | Itch Sensation Score |

|---|---|

| 0.5 mg/ml | Low |

| 1 mg/ml | Moderate |

| 2 mg/ml | High |

Calcium Imaging Studies

Calcium imaging assays have been utilized to quantify the response of sensory neurons to BAM (8-22). These studies confirmed that BAM (8-22) induces a significant calcium influx in neurons expressing MRGPRX1, further elucidating its mechanism of action at the cellular level .

Mecanismo De Acción

BAM (8-22) ejerce sus efectos uniéndose y activando los receptores acoplados a proteínas G relacionados con Mas (Mrgprs), específicamente MrgprC11 y hMrgprX1. Esta activación conduce a eventos de señalización posteriores que dan lugar a respuestas fisiológicas como el comportamiento de rascado en ratones. Las vías moleculares exactas implicadas incluyen la activación de proteínas G, que posteriormente desencadenan cascadas de señalización intracelular .

Comparación Con Compuestos Similares

Compuestos Similares

Met-encefalina: Un pentapéptido con actividad opioide, que difiere de BAM (8-22) en sus dianas receptoras y efectos fisiológicos.

Singularidad

BAM (8-22) es único en su activación selectiva de los Mrgprs sin afectar a los receptores opioides. Esta especificidad lo convierte en una herramienta valiosa para estudiar las vías del dolor y el picor no opioides .

Actividad Biológica

BAM (8-22) is a peptide derived from bovine adrenal medulla, known for its role as a potent agonist for the Mas-Related G Protein Coupled Receptor X1 (MRGPRX1). This compound has garnered attention in research due to its significant biological activities, particularly in inducing itch and modulating pain responses. This article will detail the biological activity of BAM (8-22), supported by research findings, case studies, and data tables.

Overview of BAM (8-22)

BAM (8-22) is an endogenous peptide fragment that exhibits high affinity for MRGPRX1, with effective concentration (EC50) values ranging from 8 to 150 nM . Unlike its precursor BAM22P, BAM (8-22) does not interact with opioid receptors, which distinguishes its mechanism of action in the context of itch and pain modulation .

BAM (8-22) primarily functions through the activation of MRGPRX1, a receptor implicated in non-histaminergic itch pathways. It enhances scratching behavior in models of cholestatic pruritus, indicating its role as a pruritogen . The following sections will explore specific studies that elucidate the biological effects of BAM (8-22).

Study 1: Induction of Itch

A study conducted on human subjects demonstrated that BAM (8-22) effectively induced itch without accompanying pain sensations. The study involved applying BAM (8-22) through various methods, including spicules and single prick tests. The results showed that itch intensity peaked significantly when administered via heat-inactivated spicules, with no significant changes in superficial blood perfusion or mechanical sensitivity observed .

Table 1: Itch Intensity Induced by BAM (8-22)

| Application Method | Concentration (mg/ml) | Itch Intensity (VAS Score) | Pain Sensation |

|---|---|---|---|

| Single Prick Test | 1 | 4.5 | None |

| Heat-Inactivated Spicules | 1 | 7.2 | None |

| Heat-Inactivated Spicules | 2 | 9.0 | None |

Study 2: Calcium Imaging in Sensory Neurons

In another study involving a cholestatic mouse model, BAM (8-22) was shown to significantly increase intracellular calcium levels in dorsal root ganglion (DRG) neurons. When treated with BAM (8-22), DRG neurons from bile duct-ligated (BDL) mice exhibited a dramatic increase in calcium response compared to sham-operated mice. This suggests that BDL mice, which have heightened MRGPRX1 expression, are more sensitive to BAM (8-22) .

Table 2: Calcium Response in DRG Neurons

| Mouse Model | Calcium Response (%) | Number of Responsive Neurons (%) |

|---|---|---|

| Sham | Baseline | 1.7% |

| BDL | Significantly Higher | 11.4% |

Implications for Pain Management

BAM (8-22) has also been investigated for its potential role in pain modulation. Research indicates that it can attenuate bone cancer pain in mouse models, suggesting its utility beyond itch induction . The ability to modulate pain without traditional opioid pathways presents an opportunity for developing novel analgesics.

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-(carboxymethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C91H127N25O23S/c1-48(2)76(94)88(138)103-46-72(120)105-64(19-11-36-100-91(97)98)89(139)116-37-12-20-70(116)87(137)110-62(30-32-73(121)122)81(131)113-68(42-52-45-102-58-16-7-5-14-56(52)58)85(135)114-67(41-51-44-101-57-15-6-4-13-55(51)57)84(134)109-63(33-38-140-3)82(132)115-69(43-74(123)124)86(136)112-66(40-50-23-27-54(118)28-24-50)83(133)108-61(29-31-71(93)119)80(130)106-59(17-8-9-34-92)78(128)107-60(18-10-35-99-90(95)96)79(129)111-65(77(127)104-47-75(125)126)39-49-21-25-53(117)26-22-49/h4-7,13-16,21-28,44-45,48,59-70,76,101-102,117-118H,8-12,17-20,29-43,46-47,92,94H2,1-3H3,(H2,93,119)(H,103,138)(H,104,127)(H,105,120)(H,106,130)(H,107,128)(H,108,133)(H,109,134)(H,110,137)(H,111,129)(H,112,136)(H,113,131)(H,114,135)(H,115,132)(H,121,122)(H,123,124)(H,125,126)(H4,95,96,99)(H4,97,98,100)/t59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,76-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEYECACIBFJGZ-NPAGUKBMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C91H127N25O23S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1971.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.